![molecular formula C26H27N3O2 B12544197 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 143662-02-6](/img/structure/B12544197.png)
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound with a unique structure that combines a heptan-3-yl group, an isoquinolin-1-yl group, and a naphthalen-1(2H)-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves multiple steps. One common approach is to start with the naphthalen-1(2H)-one core and introduce the heptan-3-yl group through an etherification reaction. This is followed by the introduction of the isoquinolin-1-yl group via a hydrazone formation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the isoquinolin-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1(2H)-one oxides, while reduction can produce amines.
科学研究应用
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The isoquinolin-1-yl group can bind to enzymes or receptors, modulating their activity. The hydrazone moiety may also play a role in the compound’s biological effects by participating in redox reactions and forming reactive intermediates.
相似化合物的比较
Similar Compounds
4-[(Heptan-3-yl)oxy]-2-[2-(quinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one: Similar structure but with a quinolin-1-yl group instead of an isoquinolin-1-yl group.
4-[(Heptan-3-yl)oxy]-2-[2-(pyridin-1-yl)hydrazinylidene]naphthalen-1(2H)-one: Contains a pyridin-1-yl group.
Uniqueness
The uniqueness of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoquinolin-1-yl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
143662-02-6 |
|---|---|
分子式 |
C26H27N3O2 |
分子量 |
413.5 g/mol |
IUPAC 名称 |
4-heptan-3-yloxy-2-(isoquinolin-1-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C26H27N3O2/c1-3-5-11-19(4-2)31-24-17-23(25(30)22-14-9-8-13-21(22)24)28-29-26-20-12-7-6-10-18(20)15-16-27-26/h6-10,12-17,19,30H,3-5,11H2,1-2H3 |
InChI 键 |
DYBCHGMBCHKXLM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)OC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




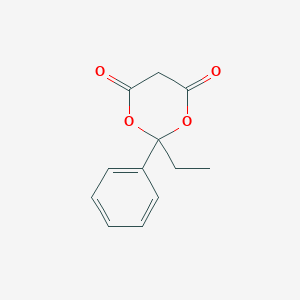
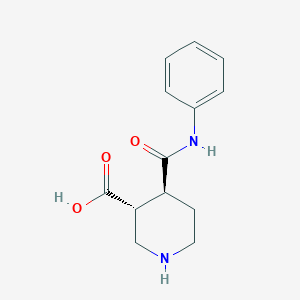

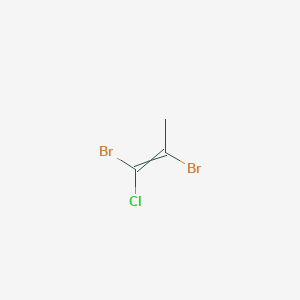
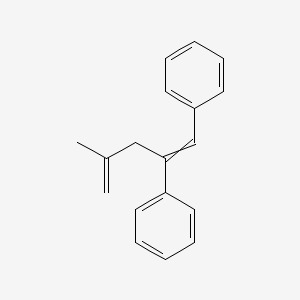
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
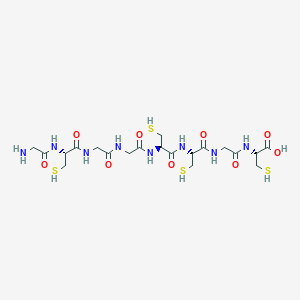
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)

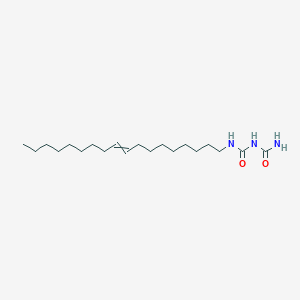
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
